molecular formula C12H10N2OS B2420622 3-[(3-Methylthiophen-2-yl)methoxy]pyridine-4-carbonitrile CAS No. 2198839-84-6

3-[(3-Methylthiophen-2-yl)methoxy]pyridine-4-carbonitrile

Cat. No.: B2420622
CAS No.: 2198839-84-6
M. Wt: 230.29
InChI Key: ACGXCEBMJPDZDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Methylthiophen-2-yl)methoxy]pyridine-4-carbonitrile is a heterocyclic compound that features both a thiophene and a pyridine ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methylthiophen-2-yl)methoxy]pyridine-4-carbonitrile typically involves the reaction of 3-methylthiophene-2-carbaldehyde with 4-cyanopyridine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the methoxy group is introduced via an intermediate step involving the formation of a methoxy derivative of the thiophene ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methylthiophen-2-yl)methoxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3-Methylthiophen-2-yl)methoxy]pyridine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3-Methylthiophen-2-yl)methoxy]pyridine-4-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiophene and pyridine moieties. These interactions can modulate biological pathways, leading to the observed therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-Methylthiophene-2-carbaldehyde: A precursor in the synthesis of the target compound.

    4-Cyanopyridine: Another precursor used in the synthesis.

    Thiophene derivatives: Compounds with similar thiophene rings, such as thiophene-2-carboxylic acid.

Uniqueness

3-[(3-Methylthiophen-2-yl)methoxy]pyridine-4-carbonitrile is unique due to the combination of the thiophene and pyridine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

3-[(3-methylthiophen-2-yl)methoxy]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c1-9-3-5-16-12(9)8-15-11-7-14-4-2-10(11)6-13/h2-5,7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGXCEBMJPDZDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)COC2=C(C=CN=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.